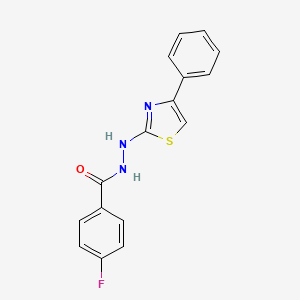

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” is an organic compound with the molecular formula C16H12FN3OS . It belongs to the class of organic compounds known as salicylic acids . This compound is not intended for human or veterinary use and is for research use only.

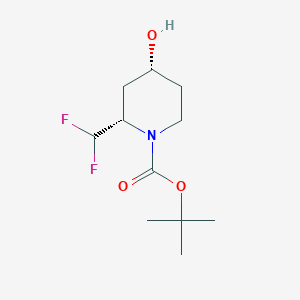

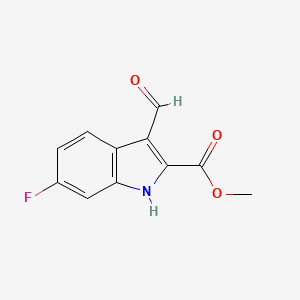

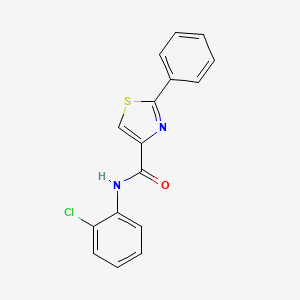

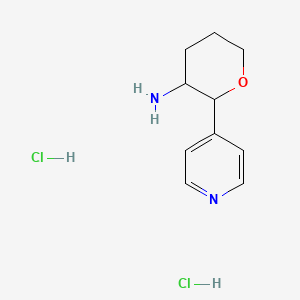

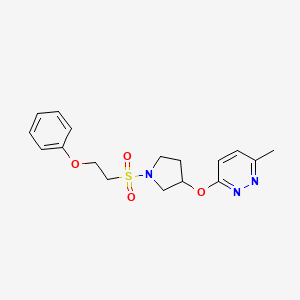

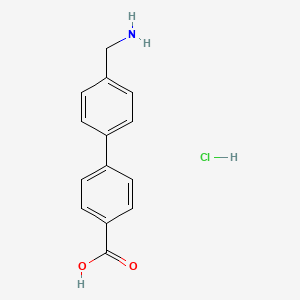

Molecular Structure Analysis

The molecular structure of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” consists of a thiazole ring attached to a phenyl ring and a benzohydrazide group . The compound has a molecular weight of 313.35.Physical And Chemical Properties Analysis

“4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” is a solid compound . It has a molecular weight of 313.36 and a mono-isotopic mass of 313.068512 Da .Scientific Research Applications

Antifungal Applications

The compound exhibits high in vitro antifungal activities against pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes . This makes it a potential candidate for the development of new antifungal drugs.

Antimicrobial Applications

Thiazole derivatives, which include “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide”, have been found to exhibit antimicrobial properties . This suggests potential applications in the treatment of various microbial infections.

Antioxidant Applications

Thiazole compounds have been found to act as antioxidants . This suggests that “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” could potentially be used in the prevention of diseases caused by oxidative stress.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties . This suggests potential applications of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” in pain management and inflammation treatment.

Antiviral Applications

Thiazole compounds have been found to exhibit antiviral properties . This suggests that “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” could potentially be used in the treatment of viral infections.

Neuroprotective Applications

Thiazole compounds have been found to exhibit neuroprotective properties . This suggests potential applications of “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” in the treatment of neurodegenerative diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiazole derivatives, such as “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide”, have shown potential in various medicinal applications, including as anticancer, antifungal, anti-inflammatory, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic agents . Therefore, compounds with a structure similar to “4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide” may provide new insights for antifungal drug development .

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

properties

IUPAC Name |

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-13-8-6-12(7-9-13)15(21)19-20-16-18-14(10-22-16)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIXPKNHIKVRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)